

Environmental Fate of Dimethametryn in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethametryn*

Cat. No.: *B166598*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

- December 15, 2025 -

Abstract

Dimethametryn, a selective triazine herbicide, is utilized for the control of broadleaf weeds and grasses in various agricultural settings, particularly in rice cultivation.[\[1\]](#) Understanding its environmental fate—how it behaves and persists in soil and water—is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of **dimethametryn**, with a focus on its degradation, sorption, and mobility in soil and aquatic systems. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties.

Property	Value	Reference
IUPAC Name	(RS)-N2-(1,2-dimethylpropyl)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine	[1]
CAS Number	22936-75-0	[1]
Molecular Formula	C ₁₁ H ₂₁ N ₅ S	[2]
Molecular Weight	255.38 g/mol	[2]
Water Solubility	50 mg/L (at 20 °C)	
Vapor Pressure	-	
Log Kow (Octanol-Water Partition Coefficient)	-	
pKa	-	

Note: Data for Vapor Pressure, Log Kow, and pKa were not available in the public domain at the time of this report.

Environmental Fate in Soil

The fate of **dimethametryn** in the soil environment is primarily influenced by two key processes: degradation (the breakdown of the molecule) and sorption (the binding of the molecule to soil particles). These processes collectively determine its persistence and potential for off-site movement.

Soil Degradation (Persistence)

Dimethametryn is generally considered to be persistent in soil systems.[3] Degradation in soil occurs through a combination of microbial and abiotic processes.

Table 2.1: Soil Degradation Half-life (DT₅₀) of **Dimethametryn**

Soil Type	DT ₅₀ (days)	Conditions	Reference
Data not available	-	-	

Despite indications of persistence, specific quantitative DT₅₀ values from laboratory or field studies were not found in the reviewed literature.

Soil Sorption and Mobility

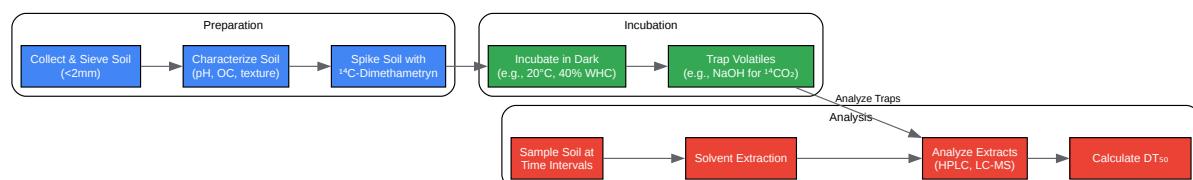
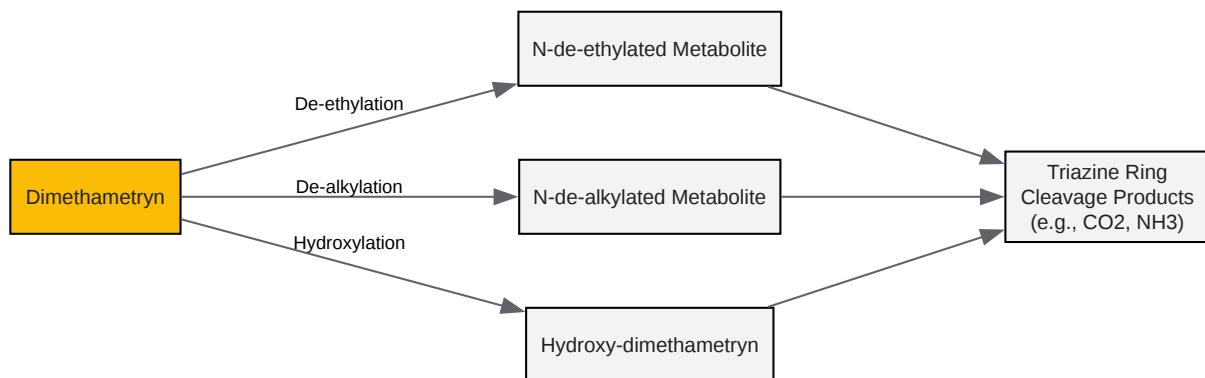
The mobility of **dimethametryn** in soil is considered to be low.^[3] This is attributed to its tendency to adsorb to soil particles, which limits its potential to leach into groundwater. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 2.2: Soil Sorption Coefficients (Kd and Koc) for **Dimethametryn**

Soil Type	Organic Carbon (%)	Kd (mL/g)	Koc (mL/g)	Reference
Data not available	-	-	-	

Specific experimentally determined Kd and Koc values for **dimethametryn** were not available in the public domain at the time of this report. The qualitative assessment of low mobility suggests that Koc values are likely to be in a range that indicates slight to moderate mobility.

Leaching Potential



Consistent with its low mobility, **dimethametryn** is not expected to leach significantly to groundwater.^[3] The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential based on its persistence (half-life) and sorption (Koc), could not be calculated due to the lack of quantitative data for these parameters.

Soil Degradation Pathway

As a member of the s-triazine family of herbicides, **dimethametryn** is expected to undergo degradation through pathways similar to other well-studied triazines like atrazine.^{[4][5][6]} The

primary degradation steps typically involve:

- Dealkylation: The removal of the ethyl and dimethylpropyl groups attached to the amine nitrogens.
- Hydroxylation: Replacement of the methylthio group with a hydroxyl group.
- Ring Cleavage: The eventual breakdown of the triazine ring structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. File:Pathway Atrazine degradation.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. Dimethametryn | C11H21N5S | CID 31573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethametryn (Ref: C 18898) [sitem.herts.ac.uk]
- 4. s-Triazine Metabolism Metapathway Map [eawag-bbd.ethz.ch]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Characterization of S-Triazine Herbicide Metabolism by a Nocardoides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate of Dimethametryn in Soil and Water: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166598#environmental-fate-of-dimethametryn-in-soil-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com